molecular formula C8H12O2 B14656047 8-Hydroxybicyclo[4.2.0]octan-7-one CAS No. 50356-72-4

8-Hydroxybicyclo[4.2.0]octan-7-one

Cat. No.: B14656047
CAS No.: 50356-72-4
M. Wt: 140.18 g/mol
InChI Key: WAWMJKLVSWVUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxybicyclo[420]octan-7-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxybicyclo[4.2.0]octan-7-one can be achieved through several methods. One common approach involves the use of cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in the presence of potassium carbonate (K2CO3) in acetone at room temperature . This method provides the desired compound in synthetically useful yields.

Industrial Production Methods

While specific industrial production methods for 8-Hydroxybicyclo[42

Chemical Reactions Analysis

Types of Reactions

8-Hydroxybicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Hydroxybicyclo[4.2.0]octan-7-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hydroxybicyclo[4.2.0]octan-7-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxybicyclo[4.2.0]octan-7-one is unique due to its

Properties

CAS No.

50356-72-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

8-hydroxybicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6(5)8(7)10/h5-7,9H,1-4H2

InChI Key

WAWMJKLVSWVUGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.